2-Butene, 2-iodo-3-methyl-
CAS No.: 66702-99-6
Cat. No.: VC19399803
Molecular Formula: C5H9I
Molecular Weight: 196.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66702-99-6 |
|---|---|
| Molecular Formula | C5H9I |
| Molecular Weight | 196.03 g/mol |
| IUPAC Name | 2-iodo-3-methylbut-2-ene |
| Standard InChI | InChI=1S/C5H9I/c1-4(2)5(3)6/h1-3H3 |
| Standard InChI Key | LZJDPXGFTKZILT-UHFFFAOYSA-N |
| Canonical SMILES | CC(=C(C)I)C |
Introduction
Molecular Structure and Nomenclature
The molecular structure of 2-butene, 2-iodo-3-methyl- is defined by a five-carbon chain with a double bond between C2 and C3. The iodine atom is bonded to C2, while a methyl group occupies C3, resulting in the SMILES notation CC(=C(C)I)C. This configuration places the iodine and methyl groups in a conjugated position relative to the double bond, enhancing the compound's stability and reactivity.
Table 1: Key Structural and Identificational Data
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-iodo-3-methylbut-2-ene | |
| CAS Number | 66702-99-6 | |
| Molecular Formula | C₅H₉I | |
| Molecular Weight | 196.03 g/mol | |
| SMILES | CC(=C(C)I)C | |
| InChIKey | LZJDPXGFTKZILT-UHFFFAOYSA-N |
The compound’s stereoelectronic properties are influenced by the electron-withdrawing iodine atom, which polarizes the double bond and facilitates electrophilic additions.
Chemical Reactivity and Mechanisms
Nucleophilic Substitution Reactions
The iodine atom’s role as a superior leaving group enables Sₙ2 and Sₙ1 mechanisms, depending on reaction conditions:
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Sₙ2 Pathway: Bimolecular displacement occurs in polar aprotic solvents (e.g., DMSO), where nucleophiles (e.g., hydroxide, cyanide) attack the electrophilic C2 atom, yielding substituted products like 3-methyl-2-butanol or 3-methyl-2-butanenitrile.
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Sₙ1 Pathway: In polar protic solvents (e.g., ethanol), ionization generates a carbocation intermediate at C2, which subsequently reacts with nucleophiles. Steric hindrance from the methyl group may favor Sₙ2 over Sₙ1.
Elimination Reactions
Under basic conditions (e.g., KOH/ethanol), 2-butene, 2-iodo-3-methyl- undergoes dehydrohalogenation to form 3-methyl-1,3-butadiene, a diene valuable in polymerization and Diels-Alder reactions.
Applications in Organic Synthesis
This compound’s reactivity profile makes it indispensable in:
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Pharmaceutical Intermediates: Synthesis of alkylated amines and nitriles for drug candidates targeting neurological disorders.
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Materials Science: Production of specialized polymers through radical-initiated chain-growth polymerization.
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Agrochemicals: Derivatization into herbicides and pesticides via nucleophilic aromatic substitution.
Comparison with Related Halogenated Compounds
Table 2: Reactivity Comparison with Analogous Halogenated Alkenes
| Compound | Leaving Group Ability | Typical Reactions |
|---|---|---|
| 2-Bromo-3-methyl-2-butene | Moderate | Sₙ2, elimination |
| 2-Chloro-3-methyl-2-butene | Low | Radical substitutions |
| 2-Iodo-3-methyl-2-butene | High | Sₙ1/Sₙ2, eliminations |
The iodine atom’s larger atomic radius and lower electronegativity enhance its leaving group ability, accelerating substitution kinetics compared to bromo- and chloro-analogs.
Recent Research and Developments
Current literature gaps highlight opportunities for future studies:
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Mechanistic Studies: Elucidating solvent effects on Sₙ1 vs. Sₙ2 dominance.
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Catalytic Applications: Exploring palladium-catalyzed cross-couplings for C–C bond formation.
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Thermodynamic Profiling: Measuring bond dissociation energies to refine reaction models.
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